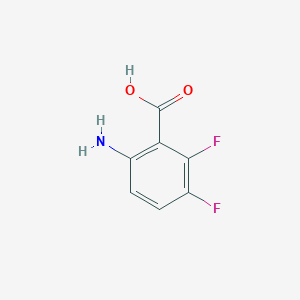

6-Amino-2,3-difluorobenzoic Acid

概述

描述

4-Methylumbelliferyl butyrate is a chemical compound with the molecular formula C14H14O4. It is a derivative of umbelliferone, a naturally occurring coumarin. This compound is widely used as a fluorogenic substrate for the detection of esterase and lipase activities. When hydrolyzed, it releases 4-methylumbelliferone, a highly fluorescent compound, making it useful in various biochemical assays .

准备方法

合成路线及反应条件

4-甲基伞形酮丁酸酯可以通过将4-甲基伞形酮与丁酸酯化合成。该反应通常涉及使用脱水剂,例如二环己基碳二亚胺 (DCC),以及催化剂,例如4-二甲氨基吡啶 (DMAP)。 该反应在无水溶剂中进行,例如室温下的二氯甲烷 .

工业生产方法

在工业环境中,4-甲基伞形酮丁酸酯的合成可能涉及连续流动过程,以确保高产率和纯度。 使用自动系统进行试剂添加和产物分离可以提高效率和可扩展性 .

化学反应分析

反应类型

4-甲基伞形酮丁酸酯主要经历水解反应。 它被酯酶和脂肪酶水解,产生4-甲基伞形酮和丁酸 .

常见试剂和条件

形成的主要产物

科学研究应用

Molecular Properties

- Molecular Formula: C₇H₅F₂N₁O₂

- Molecular Weight: Approximately 173.12 g/mol

- Appearance: Typically a solid compound (specific appearance details may vary based on purity and form).

- Boiling Point: 318ºC

- Flash Point: 146ºC

Scientific Research Applications

6-Amino-2,3-difluorobenzoic acid has several notable applications across various scientific fields:

Biochemical Applications

This compound is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features allow it to participate in various chemical reactions that are essential for synthesizing more complex molecules.

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit significant biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties.

- Anti-inflammatory Effects: Investigated for its ability to reduce inflammation, which is crucial in managing various diseases.

- Cytotoxicity Against Cancer Cells: Studies have shown that related compounds can inhibit the growth of cancer cells, indicating a potential role in cancer therapy.

Environmental Science

The compound is also used in environmental monitoring, particularly for assessing the presence of fluorinated compounds in biological samples. Its derivatives have been studied for their effects on ecosystems and their roles as pollutants.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential antibacterial activity observed | |

| Anti-inflammatory | Inhibition of cytokine production in vitro | |

| Cytotoxicity | Inhibition of cancer cell proliferation in studies |

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of various benzoic acid derivatives, including this compound. The findings indicated that compounds with similar structures inhibited growth in human cancer cell lines. The mechanism involved modulation of apoptosis pathways and interference with cell cycle progression.

Key Findings:

- Compounds exhibited varying degrees of effectiveness against different cancer types.

- Further research is needed to elucidate specific mechanisms and optimize therapeutic applications.

Case Study: Environmental Monitoring

Research has focused on detecting 2,6-difluorobenzoic acid as a biomarker for exposure to fluorinated compounds used in agriculture. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify levels in biological samples.

Key Findings:

- The presence of 2,6-difluorobenzoic acid in urine samples indicated occupational exposure to pesticides.

- This method provides a reliable means for monitoring environmental exposure to harmful substances.

作用机制

4-甲基伞形酮丁酸酯的主要作用机制涉及其被酯酶和脂肪酶水解。酶催化酯键断裂,释放 4-甲基伞形酮和丁酸。 释放的 4-甲基伞形酮具有很强的荧光性,便于检测和定量 .

相似化合物的比较

类似化合物

4-甲基伞形酮乙酸酯: 与 4-甲基伞形酮丁酸酯类似,该化合物用作酯酶活性测定的底物.

4-甲基伞形酮油酸酯: 该化合物用于测量脂肪酶活性,与 4-甲基伞形酮丁酸酯相比具有更长的脂肪酸链.

4-甲基伞形酮庚酸酯: 另一种脂肪酶活性测定的底物,具有庚酸基而不是丁酸基.

独特性

4-甲基伞形酮丁酸酯的独特性在于其对于特定酶分析的最佳链长,在底物溶解度和酶特异性之间取得平衡。 其水解产物 4-甲基伞形酮具有很强的荧光性,使其在各种分析中高度敏感 .

生物活性

6-Amino-2,3-difluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of both an amino group and fluorine substituents in its structure may contribute to unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₇H₆F₂N₁O₂

- Molecular Weight: Approximately 173.12 g/mol

- Structure: The compound features a benzoic acid backbone with an amino group at the 6-position and fluorine atoms at the 2 and 3 positions.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The fluorine atoms can enhance lipophilicity and binding affinity to proteins, while the amino group may facilitate hydrogen bonding with target sites. These interactions can influence enzyme activity, receptor binding, and potentially modulate immune responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Similar compounds have shown antibacterial and antifungal properties. Preliminary studies suggest that this compound may possess similar effects.

- Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation, which is critical in various disease states.

- Cytotoxicity Against Cancer Cells: Analogous compounds have demonstrated efficacy in inhibiting the growth of cancer cells, suggesting that this compound may also be effective against neoplastic disorders.

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of various benzoic acid derivatives, including this compound, found that compounds with similar structures inhibited the growth of human cancer cell lines. The mechanism was linked to the modulation of apoptosis pathways and interference with cell cycle progression.

Future Directions

Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its potential as a therapeutic agent.

属性

IUPAC Name |

6-amino-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPWBLHHQXCINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599078 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442134-72-7 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442134-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。